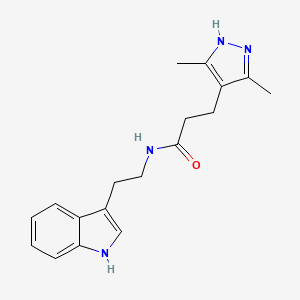

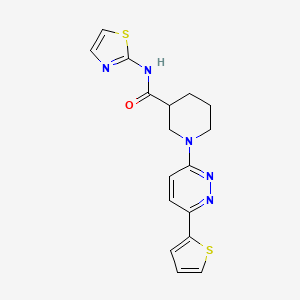

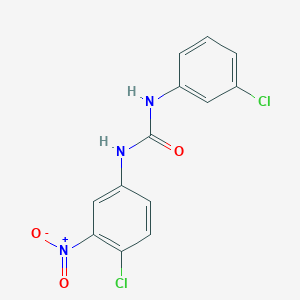

N-(2-(1H-indol-3-yl)ethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(1H-indol-3-yl)ethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide, also known as AMG-517, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli including heat, capsaicin, and acid. AMG-517 has been shown to have potential applications in the treatment of pain, inflammation, and other diseases.

科学的研究の応用

Antidepressant Potential

Research indicates that compounds structurally related to N-(2-(1H-indol-3-yl)ethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide show potential as antidepressants. A study by Bailey et al. (1985) described a series of compounds with a narrow Structure-Activity Relationship (SAR), identifying N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine as a potential antidepressant with reduced side effects. This compound was equipotent with imipramine in standard antidepressant assays in animals but did not exhibit significant anticholinergic action or antagonize the antihypertensive effects of clonidine and guanethidine, suggesting a favorable profile for depression treatment (Bailey et al., 1985).

Coordination Chemistry and Supramolecular Assemblies

The study of coordination chemistry involving pyrazole derivatives provides insights into the synthesis of metal complexes with potential applications in catalysis and material science. Palombo et al. (2019) synthesized new derivatives of 3-(pyrazol-1-yl)propanamide and 3-(3,5-dimethylpyrazol-1-yl)-propanamide, examining their coordination with palladium(II) chloride. These compounds formed supramolecular hydrogen-bonded chains and cyclic dimers in the solid state, revealing their utility in constructing complex molecular architectures (Palombo et al., 2019).

Synthesis of Pharmacologically Privileged Structures

Compounds incorporating the indole motif, akin to N-(2-(1H-indol-3-yl)ethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide, are prevalent in pharmacologically active molecules. Zhang et al. (2014) reported a Ruthenium-catalyzed redox-neutral C-H activation reaction via N-N bond cleavage, enabling the synthesis of pharmacologically privileged 3-(1H-indol-1-yl)propanamides with a broad scope of alkynes. This methodology offers a versatile approach to accessing indole-based compounds with potential therapeutic applications (Zhang et al., 2014).

特性

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O/c1-12-15(13(2)22-21-12)7-8-18(23)19-10-9-14-11-20-17-6-4-3-5-16(14)17/h3-6,11,20H,7-10H2,1-2H3,(H,19,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEMTEBCYIBNMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)NCCC2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-indol-3-yl)ethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide maleate](/img/structure/B2366297.png)

![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid](/img/structure/B2366300.png)

![5-ethyl-N-(3-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2366304.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2366312.png)